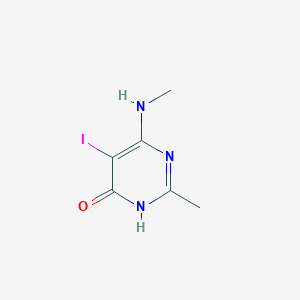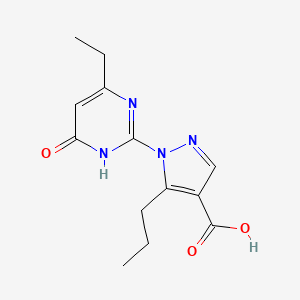
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
Übersicht
Beschreibung
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, also known as N,2-Dimethyl-6-hydroxy-5-iodopyrimidin-4-amine, is a chemical compound with the molecular formula C6H8IN3O . It has a molecular weight of 265.05169 .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with an iodine atom at the 5th position, a methyl group at the 2nd position, and a methylamino group at the 6th position .Wissenschaftliche Forschungsanwendungen
Microwave Assisted Reactions
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol has been utilized in microwave-assisted tandem Heck-Sonogashira cross-coupling reactions. This process generates novel 5-enynyl substituted pyrimidines, which can be transformed into functionalized pyrido[2,3-d]pyrimidines through a silver-catalyzed cyclization reaction (Liu et al., 2014).
Inhibitor Synthesis
The compound has been found effective as an inhibitor of thymidylate synthetase, a key enzyme in DNA synthesis. It has shown to bind to dihydrofolic reductase about as well as the substrate, dihydrofolate, and is synthesized from commercially available materials (Baker & Santi, 1965).
Anticancer and Anti-Inflammatory Agents
It's involved in the synthesis of novel pyrazolopyrimidines derivatives, which have been evaluated for their cytotoxic and anti-5-lipoxygenase inhibition activities, showing potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Novel Pyrimidinones Synthesis
The synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones has been described, which have potential as pharmaceuticals or agrochemicals due to their inherent biological activity (Craciun et al., 1998).
Food-Borne Carcinogen Synthesis
This compound plays a role in the synthesis of food-borne carcinogens, like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, by providing an easy method for its synthesis (Bavetta et al., 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-iodo-2-methyl-4-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVGGHTNYVXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)I)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)


![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)


![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)



![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)
![4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417745.png)
![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)